molecular formula C7H9ClFN3 B13161076 2-chloro-5-fluoro-N-(propan-2-yl)pyrimidin-4-amine

2-chloro-5-fluoro-N-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B13161076
M. Wt: 189.62 g/mol
InChI Key: KCAPJKHIHXAIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-fluoro-N-(propan-2-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClFN3 and a molecular weight of 189.62 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-N-(propan-2-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with isopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the formation of the C-N bond . The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-N-(propan-2-yl)pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.

Major Products

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.

Scientific Research Applications

2-chloro-5-fluoro-N-(propan-2-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-N-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-fluoro-N-(propan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9ClFN3

Molecular Weight

189.62 g/mol

IUPAC Name

2-chloro-5-fluoro-N-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C7H9ClFN3/c1-4(2)11-6-5(9)3-10-7(8)12-6/h3-4H,1-2H3,(H,10,11,12)

InChI Key

KCAPJKHIHXAIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1F)Cl

Origin of Product

United States

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